TAAR1 Binding Affinity: Class-Level Potency Context from the Roche Triazole Carboxamide Patent Series
The triazole carboxamide class exemplified in US9416127B2 demonstrates high-affinity binding to mouse TAAR1. One representative compound from this series (BindingDB ID: BDBM240667) exhibits a Ki of 2.3 nM in a radioligand binding assay using mouse TAAR1 [1]. While direct binding data for compound 1448031-07-9 has not been published in the peer‑reviewed literature, its core 1‑methyl‑1H‑1,2,3‑triazole‑4‑carboxamide scaffold is identical to the pharmacophoric core present in the high‑affinity Roche exemplars [2]. The 2‑carbamoylphenoxy‑alkyne appendage in 1448031-07-9 represents an underexplored vector within this scaffold series [2].
| Evidence Dimension | TAAR1 binding affinity (Ki) |
|---|---|
| Target Compound Data | Not explicitly reported for CAS 1448031-07-9; shares core scaffold with high-affinity series |
| Comparator Or Baseline | Roche exemplar BDBM240667: Ki = 2.3 nM (mouse TAAR1 radioligand binding) [1] |
| Quantified Difference | Cannot be calculated; scaffold class Ki range: low nanomolar for optimized analogues [1] |
| Conditions | Radioligand binding, mouse TAAR1, pH 7.4, 310.15 K [1] |
Why This Matters
This establishes that the 1,2,3-triazole-4-carboxamide core is a validated TAAR1 pharmacophore with low-nanomolar potential, making compound 1448031-07-9 a rational starting point for SAR exploration where the carbamoylphenoxy-alkyne vector remains to be profiled.
- [1] BindingDB Entry: Ki Summary for BDBM240667. Target: Trace amine-associated receptor 1 (mouse). Ki = 2.3 nM. Radioligand Binding, pH 7.4, 310.15 K. Citation: Galley, G. et al., Triazole carboxamides and uses thereof, US Patent US9416127B2. View Source
- [2] Galley, G.; Ghellamallah, C.; Norcross, R.; Pflieger, P. Triazole carboxamides and uses thereof. U.S. Patent US9416127B2, August 16, 2016. View Source
